Neolitacumone B
Description
Neolitacumone B is a sesquiterpenoid isolated from Neolitsea acuminatissima, a plant endemic to Taiwan. Structurally, it belongs to the eudesmanolide class, characterized by a fused eudesmane skeleton with a γ-lactone moiety. Key features include a conjugated γ-lactone carbonyl (δC 171.7), a terminal double bond (δC 108.1), and tetrasubstituted double bonds at C-7 and C-11 . Its molecular formula, C15H21O3, was confirmed via HRESIMS (m/z 249.1491 [M+H]<sup>+</sup>) . The stereochemistry, determined through NOESY correlations, reveals a β-orientation of substituents at C-1, C-5, and C-10 .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(8R,8aR,9aS)-8-hydroxy-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h11-13,16H,1,4-7H2,2-3H3/t11?,12-,13+,15+/m0/s1 |
InChI Key |
UCBTXCZDWDKENW-MDRSIWMVSA-N |
Isomeric SMILES |
CC1=C2CC3C(=C)CC[C@H]([C@@]3(C[C@@H]2OC1=O)C)O |
Canonical SMILES |
CC1=C2CC3C(=C)CCC(C3(CC2OC1=O)C)O |
Synonyms |
neolitacumone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Neolitacumone A (C15H21O4)
- Key Differences :
Neolitacumone E (C15H18O3)
Methylneolitacumone A (C16H24O5)
8-epi-Neolitacumone B (C15H20O3)
- Key Differences: Stereoisomer of this compound with inverted configuration at H-8 . NOESY cross-peaks between H-5 and H-8 confirm the 8α orientation .
Physicochemical Properties
Bioactivity and Functional Implications
- Structural features such as α,β-unsaturated lactones and hydroxyl/methoxy substitutions may modulate activity .
- Stereochemical Impact: The β-orientation of substituents in this compound enhances stability via trans-A/B ring junction, as seen in NOESY correlations (H-14/H-2β) . Isomerism (e.g., 8-epi-Neolitacumone B) could alter binding affinity to enzymatic targets .
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